molecular formula C27H28N6O3 B2430247 (4-(2-ethoxyphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1326825-49-3

(4-(2-ethoxyphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2430247
CAS No.: 1326825-49-3
M. Wt: 484.56
InChI Key: VJPWRVFBSNKSGG-UHFFFAOYSA-N
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Description

(4-(2-ethoxyphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C27H28N6O3 and its molecular weight is 484.56. The purity is usually 95%.
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Properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-[1-(3-methoxyphenyl)-5-pyridin-4-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O3/c1-3-36-24-10-5-4-9-23(24)31-15-17-32(18-16-31)27(34)25-26(20-11-13-28-14-12-20)33(30-29-25)21-7-6-8-22(19-21)35-2/h4-14,19H,3,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPWRVFBSNKSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-ethoxyphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone has garnered attention in pharmacological research due to its potential biological activities. With a molecular formula of C27H28N6O3C_{27}H_{28}N_{6}O_{3} and a molecular weight of 484.5 g/mol, this compound incorporates piperazine and triazole moieties, which are known for their diverse biological properties.

Chemical Structure

The structural representation of the compound is essential for understanding its biological interactions. The piperazine ring is often associated with various pharmacological effects, while the triazole component can enhance bioactivity through multiple mechanisms.

PropertyValue
Molecular FormulaC27H28N6O3
Molecular Weight484.5 g/mol
CAS Number1326825-49-3

Biological Activity Overview

Research indicates that compounds containing piperazine and triazole structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit key enzymes, such as acetylcholinesterase and urease.

Antimicrobial Activity

A study examining related piperazine derivatives found that certain compounds demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong potential as antibacterial agents .

Anticancer Activity

Research into the anticancer properties of similar triazole compounds has shown promising results. For instance, derivatives were tested against various cancer cell lines, revealing dose-dependent inhibition of cell growth. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's ability to inhibit enzymes was investigated through docking studies and biochemical assays. A significant finding was that certain derivatives exhibited potent inhibition of acetylcholinesterase (AChE), with IC50 values comparable to established inhibitors . This suggests potential applications in treating neurodegenerative diseases.

Mechanistic Insights

The biological activities of (4-(2-ethoxyphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone can be attributed to its structural features:

  • Piperazine Moiety : Known for its versatility in drug design, it enhances solubility and bioavailability.
  • Triazole Ring : Provides hydrogen bonding capabilities that facilitate interactions with biological targets.
  • Phenolic Substituents : Contribute to antioxidant properties, potentially mitigating oxidative stress in cells.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, studies on related triazole derivatives have shown efficacy against various bacterial strains and fungi, suggesting that (4-(2-ethoxyphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone may also possess similar properties due to its structural characteristics .

Central Nervous System Effects

The piperazine moiety is often associated with psychoactive effects, making this compound a candidate for research in treating central nervous system disorders. Compounds with similar structures have been studied as potential anxiolytics and antidepressants due to their interactions with neurotransmitter systems .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study on related piperazine derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
  • CNS Activity : Research into compounds containing piperazine has shown modulation of serotonin and dopamine receptors, indicating potential applications in mood disorders and anxiety treatment .
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to specific biological targets, enhancing its potential as a lead molecule in drug development .

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound contains a piperazine ring substituted with a 2-ethoxyphenyl group and a triazole core linked to pyridin-4-yl and 3-methoxyphenyl groups. The methanone bridge connects these moieties, creating a planar configuration that may enhance interactions with biological targets like serotonin or dopamine receptors . Substituents such as the ethoxy and methoxy groups likely modulate lipophilicity and binding affinity, as seen in structurally related arylpiperazine derivatives .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the connectivity of the piperazine, triazole, and aromatic substituents. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous triazole-piperazine hybrids .

Q. What synthetic strategies are commonly employed to prepare this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-methoxyphenyl azide and pyridin-4-yl acetylene .
  • Step 2 : Functionalization of the triazole with a carbonyl group.
  • Step 3 : Coupling the triazole-methanone intermediate with 4-(2-ethoxyphenyl)piperazine via nucleophilic acyl substitution . Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products, as noted in similar syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies in activity data (e.g., receptor affinity vs. functional assays) may arise from differences in assay conditions (e.g., cell lines, incubation times) or stereochemical impurities. To address this:

  • Reproducibility : Validate results across multiple independent labs using standardized protocols .
  • Chiral Analysis : Employ chiral HPLC or capillary electrophoresis to confirm enantiomeric purity, as racemic mixtures can skew activity profiles .
  • Computational Modeling : Use molecular docking to predict binding modes and identify critical residues for target engagement .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this class of compounds?

  • Scaffold Variation : Synthesize analogs with modifications to the piperazine (e.g., 2-methoxyphenyl vs. 4-fluorophenyl) and triazole (e.g., pyridin-3-yl vs. pyridin-4-yl) moieties .
  • Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic properties with activity .
  • In Vivo/In Vitro Correlation : Pair receptor binding assays (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition for GPCR targets) .

Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?

Crystallization difficulties are common due to the compound’s conformational flexibility. Strategies include:

  • Co-crystallization : Use protein targets (e.g., serotonin receptors) to stabilize the ligand in a fixed conformation .
  • Solvent Screening : Test high-viscosity solvents (e.g., DMSO/water mixtures) or additives like polyethylene glycol .
  • Low-Temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

  • HPLC-MS : Use reverse-phase chromatography with a C18 column and MS detection to identify impurities (e.g., unreacted intermediates) .
  • Elemental Analysis : Confirm elemental composition within ±0.4% deviation .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residue content .

Q. How can computational tools aid in predicting metabolic stability?

  • ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates metabolic sites (e.g., demethylation of methoxy groups) and half-life .
  • CYP450 Docking : Model interactions with cytochrome P450 enzymes to predict phase I metabolism .

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